REACTION_CXSMILES
|
C1(C[C:8]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:18]=2[F:26])(C([O-])=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[F:26])[CH3:13] |f:1.2|
|
Name
|
Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)OCC)(C(=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel eluting with ethyl acetate/hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)N)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |